

Scale-up synthesis of isoxazole-4-carboxylic acid methyl ester

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Compound of Interest

Compound Name: *Isoxazole-4-carboxylic acid methyl ester*

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An Application Note and Protocol for the Scale-up Synthesis of **Isoxazole-4-Carboxylic Acid Methyl Ester**

Abstract

Isoxazole-4-carboxylic acid methyl ester is a pivotal structural motif and versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. [1][2][3] Its synthesis on a laboratory scale is well-documented; however, transitioning to a large-scale production environment presents challenges in terms of cost, safety, regioselectivity, and overall efficiency. This application note provides a comprehensive guide for the scale-up synthesis of **isoxazole-4-carboxylic acid methyl ester**, targeting researchers, chemists, and process development professionals. We present a robust, high-yield, and regioselective protocol, explain the rationale behind key process decisions, and address critical scale-up considerations to ensure a safe, reliable, and economically viable synthesis.

Introduction and Strategic Overview

The isoxazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[4][5] Specifically, the 4-carboxylate substitution pattern provides a crucial handle for further chemical elaboration. The primary challenge in synthesizing 3,4- or 4,5-disubstituted isoxazoles is controlling the regiochemistry of the final product. While numerous synthetic routes exist, not all are amenable to large-scale production.

The most common strategies for isoxazole ring formation include:

- [3+2] Cycloaddition: The reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).^{[6][7][8]} This method is powerful but can suffer from regioselectivity issues and often requires the in situ generation of potentially unstable nitrile oxides from precursors like aldoximes or hydroximoyl chlorides.^{[9][10]}
- Reaction of Hydroxylamine with 1,3-Dicarbonyls: A classical and highly reliable method involving the condensation of hydroxylamine with a β -ketoester or a related 1,3-dicarbonyl compound.^{[11][12][13]}

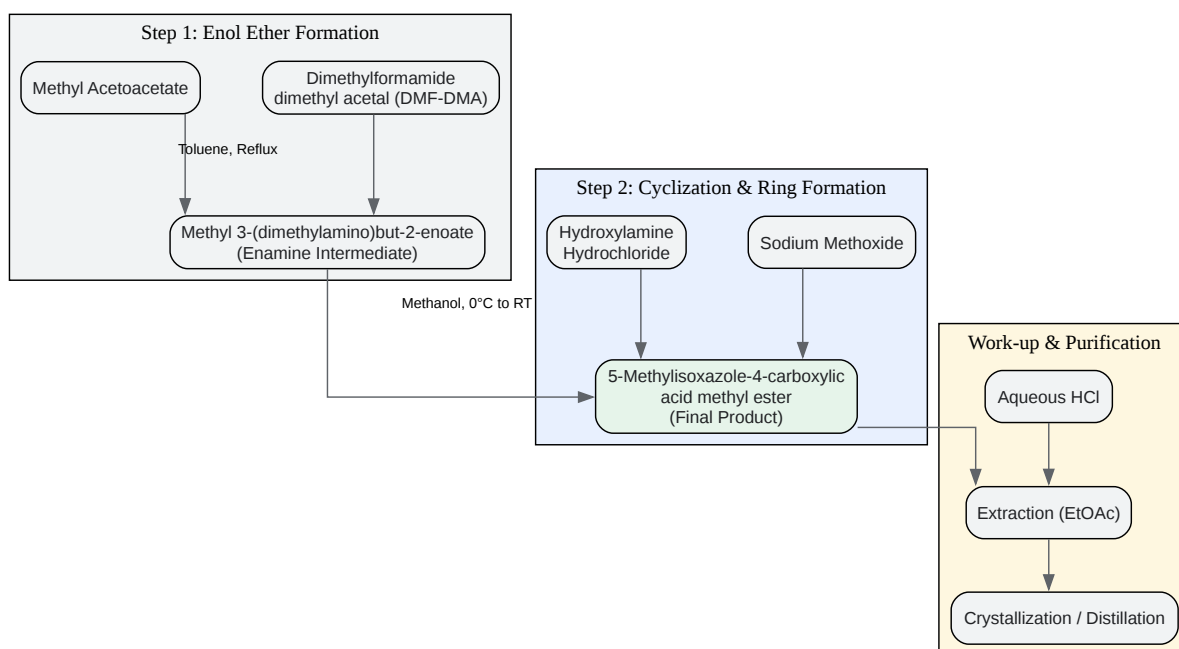
For scale-up, the latter approach is often preferred due to the use of readily available, stable, and cost-effective starting materials, as well as more predictable regiochemical outcomes when using appropriate precursors. This guide will focus on a highly regioselective variant of this method.

Comparative Analysis of Synthetic Routes

Synthetic Method	Typical Starting Materials	Key Reagents	Advantages for Scale-Up	Potential Challenges for Scale-Up
[3+2] Cycloaddition	Alkyne, Aldoxime	Oxidizing agent (e.g., bleach) or base	High convergence, modularity	Regioselectivity control can be difficult; in situ generation of nitrile oxides can be hazardous; cost of substituted alkynes.[7][10]
Condensation (This Protocol)	β -Ketoester (e.g., Methyl Acetoacetate), Orthoformate	Hydroxylamine Hydrochloride, Base	Excellent regioselectivity; low-cost, stable starting materials; proven industrial scalability; milder conditions.[11][12][13]	Requires an activation step (enol ether formation) to ensure regioselectivity; potential for isomeric impurities if not controlled.[12][14]

Recommended Scale-Up Synthetic Pathway

The selected pathway involves a two-step, one-pot process that ensures high regioselectivity towards the desired 4-carboxylate isomer. The strategy hinges on converting a simple β -ketoester into a non-symmetric intermediate (an enol ether), which then directs the cyclization with hydroxylamine to a single regioisomeric product.



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Caption: Overall workflow for the scale-up synthesis.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1-mole scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

Reagent	Formula	M.W.	Moles	Mass / Volume	Supplier Notes
Methyl Acetoacetate	C ₅ H ₈ O ₃	116.12	1.00	116.1 g	Purity >99%
DMF-DMA	C ₅ H ₁₃ NO ₂	119.16	1.10	131.1 g	Use fresh, high-purity grade
Toluene	C ₇ H ₈	92.14	-	500 mL	Anhydrous grade
Hydroxylamine HCl	NH ₂ OH·HCl	69.49	1.20	83.4 g	Store in a desiccator
Sodium Methoxide	CH ₃ ONa	54.02	1.25	67.5 g	Handle under inert atmosphere
Methanol	CH ₄ O	32.04	-	1 L	Anhydrous grade
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	-	1.5 L	For extraction
Hydrochloric Acid	HCl	36.46	-	~100 mL	2M Aqueous solution
Saturated NaCl (Brine)	NaCl	58.44	-	500 mL	For washing

Step-by-Step Procedure

Part A: Synthesis of Methyl 3-(dimethylamino)but-2-enoate (Intermediate)

- **Reactor Setup:** Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
- **Reagent Charge:** Charge the flask with methyl acetoacetate (116.1 g, 1.00 mol) and toluene (500 mL). Begin stirring.

- Addition of DMF-DMA: Add dimethylformamide dimethyl acetal (DMF-DMA) (131.1 g, 1.10 mol) to the stirred solution.
 - Causality: DMF-DMA acts as both a reagent and a water scavenger. It reacts with the active methylene group of methyl acetoacetate to form a stable enamine intermediate. Using a slight excess ensures complete conversion of the starting material. Toluene is an excellent solvent for this azeotropic removal of methanol byproduct.
- Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The progress can be monitored by TLC or GC-MS, observing the disappearance of methyl acetoacetate.
- Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, methyl 3-(dimethylamino)but-2-enoate, is used directly in the next step without further purification.
 - Causality: Direct use ("telescoping") of the crude intermediate is a key strategy in process chemistry to improve throughput and reduce waste. The impurities from this step do not interfere with the subsequent cyclization.

Part B: Cyclization to form 5-Methylisoxazole-4-carboxylic acid methyl ester

- Reactor Setup: In a separate 3 L flask equipped with a mechanical stirrer and temperature probe, prepare for the cyclization.
- Hydroxylamine Solution: Suspend hydroxylamine hydrochloride (83.4 g, 1.20 mol) in anhydrous methanol (500 mL). Cool the slurry to 0-5 °C in an ice-water bath.
- Base Addition: Slowly add sodium methoxide (67.5 g, 1.25 mol) portion-wise to the hydroxylamine slurry, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C after the addition is complete.
 - Causality: This step generates free hydroxylamine in situ. Sodium methoxide is a strong, non-nucleophilic base (in this context) that deprotonates the hydroxylamine hydrochloride salt. An exothermic reaction occurs, necessitating careful temperature control to prevent degradation.

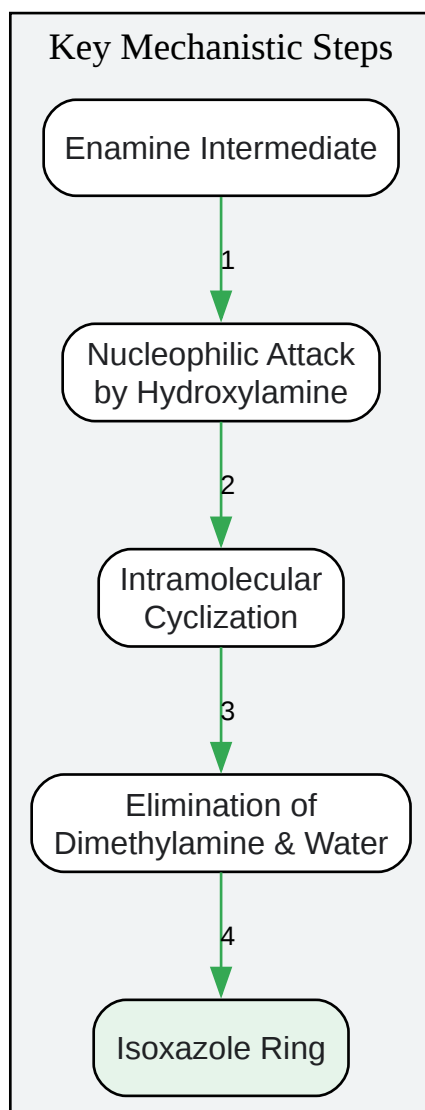
- **Addition of Intermediate:** Dissolve the crude enamine intermediate from Part A in anhydrous methanol (500 mL). Add this solution dropwise to the cold hydroxylamine solution over 1 hour, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction by TLC or HPLC until the intermediate is consumed.

Work-up and Purification

- **Quenching:** Cool the reaction mixture to 10 °C. Slowly and carefully add 2M aqueous HCl to neutralize the excess base and quench the reaction until the pH is ~5-6.
- **Solvent Removal:** Concentrate the mixture under reduced pressure to remove most of the methanol.
- **Extraction:** Transfer the remaining aqueous slurry to a separatory funnel. Add deionized water (500 mL) and ethyl acetate (500 mL). Shake vigorously. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
- **Washing:** Combine the organic extracts and wash sequentially with deionized water (500 mL) and saturated brine (500 mL).
 - **Causality:** The water wash removes inorganic salts and residual methanol. The brine wash helps to break any emulsions and further dries the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-to-brown oil or low-melting solid.
- **Purification:** The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a white to off-white solid.
 - **Typical Yield:** 115-125 g (81-88% over two steps).
 - **Purity (by HPLC):** >98%.

Mechanistic Rationale and Process Control

The high regioselectivity of this synthesis is achieved by the specific reactivity of the enamine intermediate.



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Caption: Simplified reaction mechanism pathway.

- **Nucleophilic Attack:** The more nucleophilic nitrogen of hydroxylamine attacks the electron-deficient β -carbon of the enamine. The carbonyl carbon is less electrophilic due to resonance with the enamine nitrogen.

- **Cyclization and Elimination:** The intermediate undergoes intramolecular cyclization via attack of the hydroxyl group onto the carbonyl carbon, followed by the elimination of dimethylamine and water to form the aromatic isoxazole ring. This directed pathway prevents the formation of the isomeric 3-methyl-4-carboxy isoxazole.[\[11\]](#)[\[12\]](#)

Critical Process Parameters (CPPs):

- **Temperature Control:** Crucial during the addition of sodium methoxide and the enamine intermediate to prevent side reactions and ensure the stability of the free hydroxylamine.
- **Moisture Control:** The use of anhydrous solvents is recommended, as water can hydrolyze the reagents and intermediates, leading to lower yields.
- **Stoichiometry:** A slight excess of hydroxylamine and base ensures the complete conversion of the valuable enamine intermediate.

Safety and Handling

- **Sodium Methoxide:** Highly corrosive and reacts violently with water. Handle in an inert atmosphere (glove box or under nitrogen/argon).
- **Hydroxylamine Hydrochloride:** Can be corrosive and is a skin and respiratory irritant. It can decompose with explosive potential under certain conditions (e.g., heating in a confined space), though it is generally stable in this process.
- **Toluene/Methanol:** Flammable solvents. All heating should be done using heating mantles or oil baths, with no open flames. Ensure adequate ventilation.

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